4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3S3 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.04935294 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of 2,4,5-trisubstituted thiazoles, demonstrating an efficient route via chemoselective thionation-cyclization of functionalized enamides. This method introduces diverse functionalities, including ester, N-substituted carboxamide, or peptide groups into thiazoles, highlighting its utility in organic synthesis and drug design (S. Kumar et al., 2013).
Tautomeric Behavior and Molecular Conformation
Investigations into the tautomeric behavior of related thiazole and thiadiazole derivatives reveal their significant impact on pharmaceutical and biological activities. The study of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide's tautomeric forms using spectroscopic methods underlines the importance of molecular conformation in the design of bioactive molecules (Aliye Gediz Erturk et al., 2016).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, designed and synthesized from related structural frameworks, have shown notable in vitro antiproliferative activities against HeLa and C6 cell lines. This suggests potential applications in developing new anticancer agents (Samet Mert et al., 2014).
Nonlinear Optical Materials
Azo sulfonamide chromophores, sharing a structural motif with the compound , have been used as nonlinear optical materials in guest-host polymer systems. These materials, exhibiting significant second harmonic generation and photochromic grating, highlight the compound's potential applications in optical data storage and photonic devices (S. Kucharski et al., 2010).
Antimicrobial and Antiviral Activities
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which is structurally similar, demonstrates significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (T. El‐Emary et al., 2002). Additionally, certain thiazole C-nucleosides have shown antiviral activity, indicating potential applications in antiviral drug development (P. C. Srivastava et al., 1977).
Properties
IUPAC Name |
4-methyl-N-phenyl-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S3/c1-13-17(18(26)23-14-5-3-2-4-6-14)30-20(22-13)24-15-7-9-16(10-8-15)31(27,28)25-19-21-11-12-29-19/h2-12H,1H3,(H,21,25)(H,22,24)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNQMCDLAORBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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